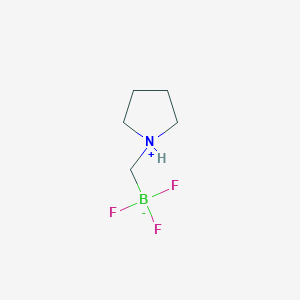

Trifluoro(pyrrolidin-1-ium-1-ylmethyl)borate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

trifluoro(pyrrolidin-1-ium-1-ylmethyl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10BF3N/c7-6(8,9)5-10-3-1-2-4-10/h1-5H2/q-1/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYJIUAKWLMMDRX-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C[NH+]1CCCC1)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11BF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Trifluoro(pyrrolidin-1-ium-1-ylmethyl)borate

This guide provides a comprehensive, technically detailed protocol for the synthesis of trifluoro(pyrrolidin-1-ium-1-ylmethyl)borate, a zwitterionic organotrifluoroborate. This document is intended for researchers, scientists, and professionals in the field of drug development and synthetic chemistry. The content herein is structured to provide not only a step-by-step methodology but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the chemical transformations involved.

Introduction and Significance

This compound is a member of the organotrifluoroborate family, a class of compounds that have gained significant traction in modern organic synthesis. Organotrifluoroborates are valued for their stability to air and moisture, a significant advantage over their boronic acid and ester counterparts. This stability allows for easier handling, purification, and storage, making them highly practical reagents in complex synthetic pathways.[1]

The target molecule is an internal salt, or zwitterion, featuring a positively charged pyrrolidinium moiety and a negatively charged trifluoroborate group. This unique structure imparts specific solubility and reactivity characteristics. Aminomethyltrifluoroborates, in general, are valuable building blocks, serving as stable precursors for the introduction of aminomethyl groups in various organic molecules, often through transition metal-catalyzed cross-coupling reactions.[2][3]

This guide will detail a robust synthesis protocol, beginning with the preparation of a key intermediate, potassium iodomethyltrifluoroborate, followed by its reaction with pyrrolidine to yield the final zwitterionic product.

Mechanistic Insights and Strategic Approach

The synthesis of this compound is achieved through a two-stage process. The overall strategy is centered on the nucleophilic substitution of a halide on a trifluoroboratomethyl group by pyrrolidine.

Stage 1: Synthesis of Potassium Iodomethyltrifluoroborate

The initial stage involves the preparation of a key electrophilic precursor, potassium iodomethyltrifluoroborate. This is accomplished via a one-pot reaction starting from diiodomethane. The process, adapted from the work of Molander and Ham, involves the in-situ generation of an iodomethyllithium species, which then reacts with a trialkyl borate.[4] The resulting borate complex is subsequently treated with potassium hydrogen fluoride (KHF2) to furnish the desired potassium iodomethyltrifluoroborate.

Stage 2: Formation of the Zwitterionic Product

The second stage is the core reaction where the aminomethyl moiety is constructed. Potassium iodomethyltrifluoroborate serves as an electrophile, and pyrrolidine acts as the nucleophile. The reaction proceeds via a standard SN2 mechanism, where the nitrogen atom of pyrrolidine displaces the iodide ion.

A crucial aspect of this reaction is the spontaneous formation of the zwitterionic product. Contrary to what might be expected, the product is not the potassium salt of the aminomethyltrifluoroborate. Instead, the basicity of the pyrrolidine nitrogen is sufficient to abstract a proton from the reaction medium (or adventitious water), leading to the formation of the pyrrolidinium cation. This, in turn, forms an internal salt with the trifluoroborate anion. Research by Molander and colleagues has clarified that such products are indeed zwitterionic ammoniomethyltrifluoroborates.[2]

The overall synthetic workflow can be visualized as follows:

Detailed Experimental Protocols

Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Fume Hood: All manipulations should be performed in a well-ventilated fume hood.

-

Reagent Handling:

-

n-Butyllithium (n-BuLi): Pyrophoric and reacts violently with water. Handle under an inert atmosphere (e.g., argon or nitrogen).

-

Pyrrolidine: Flammable and corrosive. Avoid inhalation and contact with skin.

-

Potassium Hydrogen Fluoride (KHF2): Toxic and corrosive. Releases HF in the presence of acid. Handle with extreme care.

-

Diiodomethane: Harmful if swallowed or inhaled.

-

Stage 1: Synthesis of Potassium Iodomethyltrifluoroborate

This protocol is adapted from the procedure described by Molander, G. A., & Ham, J. in Organic Letters, 2006, 8(10), 2031–2034.[4]

| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

| Diiodomethane | 267.84 | 2.68 g | 10.0 |

| n-Butyllithium (2.5 M in hexanes) | 64.06 | 4.0 mL | 10.0 |

| Triisopropyl borate | 188.08 | 2.3 mL | 10.0 |

| Potassium hydrogen fluoride | 78.10 | 3.12 g | 40.0 |

| Tetrahydrofuran (THF), anhydrous | - | 40 mL | - |

| Methanol | - | 20 mL | - |

| Water, deionized | - | 20 mL | - |

Procedure:

-

To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon), add anhydrous THF (20 mL) and diiodomethane (2.68 g, 10.0 mmol).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (4.0 mL of a 2.5 M solution in hexanes, 10.0 mmol) dropwise over 10 minutes. Stir the mixture at -78 °C for 30 minutes.

-

Add triisopropyl borate (2.3 mL, 10.0 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

-

In a separate flask, prepare a solution of potassium hydrogen fluoride (3.12 g, 40.0 mmol) in a mixture of water (20 mL) and methanol (20 mL).

-

Add the KHF2 solution to the reaction mixture and stir vigorously for 1 hour at room temperature.

-

Remove the solvents under reduced pressure (rotary evaporation).

-

The resulting solid is triturated with hot acetone, and the insoluble inorganic salts are removed by filtration.

-

The acetone filtrate is concentrated under reduced pressure to yield potassium iodomethyltrifluoroborate as a white solid. The product can be used in the next step without further purification.

Stage 2: Synthesis of this compound

| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

| Potassium iodomethyltrifluoroborate | 261.90 | 2.62 g | 10.0 |

| Pyrrolidine | 71.12 | 1.0 mL | ~12.0 |

| Tetrahydrofuran (THF) | - | 20 mL | - |

| Diethyl ether | - | - | - |

Procedure:

-

To a 50 mL round-bottom flask, add potassium iodomethyltrifluoroborate (2.62 g, 10.0 mmol) and THF (20 mL).

-

Add pyrrolidine (1.0 mL, ~12.0 mmol) to the suspension.

-

Stir the reaction mixture at room temperature for 24 hours.

-

After 24 hours, a white precipitate will have formed. Filter the solid and wash with a small amount of cold THF to remove any unreacted starting materials.

-

The collected solid is then washed with diethyl ether to remove any remaining soluble impurities.

-

Dry the solid under vacuum to yield this compound as a white, crystalline solid.

Characterization and Validation

The synthesized product should be characterized to confirm its identity and purity.

-

Appearance: White solid.

-

Molecular Formula: C5H11BF3N

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect signals corresponding to the pyrrolidine ring protons and the methylene bridge protons. The chemical shifts will be influenced by the positively charged nitrogen.

-

¹³C NMR: Expect signals for the four distinct carbons of the pyrrolidine ring and the methylene bridge carbon.

-

¹⁹F NMR: A characteristic signal for the BF3 group.

-

¹¹B NMR: A signal confirming the tetracoordinate boron environment.

-

-

Infrared (IR) Spectroscopy: Look for characteristic stretches for C-H, N-H (if any protonation occurs on the nitrogen), and B-F bonds.

-

Melting Point: A sharp melting point is indicative of a pure compound.

Trustworthiness and Self-Validating System

The protocol described is based on established and peer-reviewed synthetic transformations. The trustworthiness of this synthesis lies in its modular nature and the stability of the key intermediate and final product.

-

Reproducibility: The use of well-defined reaction conditions and commercially available starting materials enhances the reproducibility of this protocol.

-

Purity of Intermediates: The potassium iodomethyltrifluoroborate can be isolated and characterized, ensuring the quality of the material before proceeding to the final step.

-

Stability of the Final Product: The zwitterionic nature of the final product contributes to its crystallinity and stability, facilitating its isolation and purification by simple filtration and washing.

The following diagram illustrates the logical flow for ensuring a successful synthesis:

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. A Reinvestigation of Aminomethyltrifluoroborates and their Application in Suzuki–Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chemscene.com [chemscene.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

An In-depth Technical Guide to the Physicochemical Properties of Trifluoro(pyrrolidin-1-ium-1-ylmethyl)borate

Introduction:

Trifluoro(pyrrolidin-1-ium-1-ylmethyl)borate is a zwitterionic organoboron compound, a class of molecules gaining significant interest in medicinal chemistry and materials science.[1][2][3] Its unique internal salt structure, featuring a cationic pyrrolidinium moiety and an anionic trifluoroborate group, imparts distinct physicochemical properties that are critical to understand for its application in drug development and other advanced fields.[4] This guide provides a comprehensive overview of the core physicochemical properties of this compound and details the experimental protocols for their characterization. The methodologies described herein are designed to provide researchers and drug development professionals with a robust framework for evaluating this and similar zwitterionic molecules.

Molecular Identity and Structural Elucidation

A fundamental aspect of physicochemical characterization is the unambiguous confirmation of the molecule's identity and structure. This compound, with the chemical formula C₅H₁₁BF₃N and a molecular weight of 152.95 g/mol , presents a unique spectroscopic fingerprint.[4][5]

Table 1: Core Molecular Identifiers

| Property | Value | Source |

| CAS Number | 1686150-29-7 | [4][5][6] |

| Molecular Formula | C₅H₁₁BF₃N | [4][5] |

| Molecular Weight | 152.95 | [4][5] |

| InChI Key | IYJIUAKWLMMDRX-UHFFFAOYSA-O | [4] |

| SMILES | F(F)C[NH+]1CCCC1 | [5] |

| Synonyms | (Pyrrolidinium-1-ylmethyl)trifluoroborate internal salt | [4] |

A logical workflow for the structural confirmation of a newly synthesized or sourced batch of this compound is essential for data integrity.

Caption: A typical workflow for the structural confirmation of this compound.

NMR spectroscopy is indispensable for elucidating the solution-state structure of organoboron compounds.[7][8] For this compound, a multi-nuclear approach is necessary.

-

¹H NMR: Will confirm the presence of the pyrrolidinium ring protons and the methylene bridge protons. The chemical shifts and coupling patterns will be indicative of the ring conformation and the electronic environment.

-

¹³C NMR: Provides information on the carbon skeleton of the molecule.

-

¹⁹F NMR: This is crucial for confirming the trifluoroborate group.[9] A single resonance is expected, and its chemical shift will be characteristic of the BF₃ moiety.

-

¹¹B NMR: As a quadrupolar nucleus, ¹¹B NMR signals can be broad, but it is a definitive technique for characterizing boron-containing compounds.[10][11] The chemical shift will indicate the coordination environment of the boron atom.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃CN) in a quartz NMR tube. The use of quartz tubes is recommended to avoid background signals from borosilicate glass.[11]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

Acquire standard ¹H and ¹³C{¹H} spectra.

-

For ¹⁹F NMR, use an appropriate fluorine probe and reference standard (e.g., CFCl₃).

-

For ¹¹B NMR, use a boron-specific probe and an external reference standard such as BF₃·OEt₂.[11]

-

-

Data Analysis: Integrate proton signals, and analyze chemical shifts and coupling constants to assign the structure. Compare the observed chemical shifts in ¹¹B and ¹⁹F spectra to literature values for similar compounds.

Mass spectrometry is used to determine the molecular weight and can provide information about the fragmentation pattern, further confirming the structure.[12][13] Electrospray ionization (ESI) is a suitable technique for this zwitterionic compound.[12]

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the compound in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use an ESI mass spectrometer.

-

Data Acquisition: Acquire spectra in both positive and negative ion modes. In positive mode, the molecular ion [M+H]⁺ might be observed, while in negative mode, adducts might be seen.

-

Data Analysis: Analyze the mass-to-charge ratio (m/z) of the parent ion to confirm the molecular weight. The isotopic pattern of boron (¹⁰B and ¹¹B) can also be analyzed for further confirmation.[14][15]

For a definitive, solid-state structural determination, single-crystal X-ray diffraction is the gold standard.[16][17][18] This technique provides precise bond lengths, bond angles, and the crystal packing arrangement. Given that the compound is a solid, obtaining suitable crystals is a key objective.[4]

Experimental Protocol: Single Crystal X-Ray Diffraction

-

Crystallization: Grow single crystals of the compound. This can be achieved through slow evaporation of a saturated solution, or by vapor diffusion techniques using a binary solvent system (e.g., methanol/diethyl ether).[19]

-

Data Collection: Mount a suitable crystal on a goniometer and place it in a stream of cold nitrogen. Collect diffraction data using a diffractometer equipped with an X-ray source (e.g., Mo Kα or Cu Kα) and a detector.[17][19]

-

Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters.[16][20]

Physical and Thermal Properties

The physical state and thermal stability of a compound are critical parameters in drug development, influencing storage, formulation, and administration.

Table 2: Known Physical and Thermal Properties

| Property | Value | Method |

| Physical Form | Solid | [4][21] |

| Melting Point | 87-104 °C |

The broad melting point range suggests that the purity of commercially available samples may vary, or that the compound undergoes decomposition upon melting. A more precise determination using Differential Scanning Calorimetry (DSC) is warranted.

Caption: A workflow for determining the thermal properties of this compound.

DSC is used to determine the melting point, glass transition temperature, and other phase transitions.[22][23] This will provide a more accurate thermal profile than the reported melting point range.

Experimental Protocol: DSC Analysis

-

Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum DSC pan and hermetically seal it.

-

Instrumentation: Use a calibrated DSC instrument.

-

Data Acquisition:

-

Equilibrate the sample at a low temperature (e.g., 0 °C).

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected melting point (e.g., 200 °C).

-

A cooling cycle can also be performed to investigate crystallization behavior.[22]

-

-

Data Analysis: Determine the onset temperature of the melting endotherm to define the melting point.[22]

TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition.[24][25][26]

Experimental Protocol: TGA Analysis

-

Sample Preparation: Place 5-10 mg of the compound into a TGA pan.

-

Instrumentation: Use a calibrated TGA instrument.

-

Data Acquisition: Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

Data Analysis: Determine the onset temperature of decomposition (Tonset), which is a key indicator of thermal stability.[24][26]

Solubility and Lipophilicity

Solubility and lipophilicity are paramount for drug candidates, influencing absorption, distribution, metabolism, and excretion (ADME).

Table 3: Predicted Lipophilicity

| Property | Predicted Value | Source |

| LogP | 0.0517 | [5] |

The predicted LogP value is low, suggesting the compound is relatively hydrophilic. However, experimental determination is necessary for confirmation.

Given its zwitterionic nature, the compound is expected to have some aqueous solubility. This should be determined at various pH values to understand the influence of protonation state.

*Experimental Protocol: Thermodynamic Solubility

-

Sample Preparation: Add an excess amount of the solid compound to a series of buffers with different pH values (e.g., pH 2, 7.4, 9).

-

Equilibration: Shake the samples at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

-

Sample Analysis: Centrifuge the samples to pellet the undissolved solid. Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV or LC-MS).

The distribution coefficient (LogD) at a physiological pH of 7.4 is a more relevant parameter for drug development than LogP. The shake-flask method is a classic approach for its determination.

*Experimental Protocol: Shake-Flask Method for LogD₇.₄

-

Phase Preparation: Prepare a biphasic system of n-octanol and a phosphate buffer at pH 7.4. Pre-saturate each phase with the other.

-

Sample Preparation: Dissolve a known amount of the compound in the buffered aqueous phase.

-

Equilibration: Add an equal volume of the pre-saturated n-octanol. Shake the mixture vigorously for a set period and then allow the phases to separate.

-

Sample Analysis: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical method.

-

Calculation: Calculate LogD₇.₄ as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Safety and Handling

Based on available supplier information, this compound is classified as a hazardous substance.

Table 4: Hazard Information

| Classification | Code | Description |

| Skin Irritant | H315 | Causes skin irritation |

| Eye Irritant | H319 | Causes serious eye irritation |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |

Source:

Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be strictly followed when handling this compound. Work should be conducted in a well-ventilated fume hood.

This compound is a zwitterionic organoboron compound with potential for various applications. This guide provides a structured approach to its comprehensive physicochemical characterization. By following the detailed protocols for structural elucidation, thermal analysis, and the determination of solubility and lipophilicity, researchers can generate the critical data needed to advance its development in a scientifically rigorous manner. The self-validating nature of these combined experimental workflows ensures a high degree of confidence in the resulting data, forming a solid foundation for further research.

References

-

Boron Molecular. trifluoro(pyrrolidinium-1-ylmethyl)borate. [Link][27]

-

ACS Publications. Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis. [Link][24]

-

SciSpace. Thermal Behaviour of Pure Ionic Liquids. [Link][22]

-

MDPI. Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. [Link][25][26]

-

NIH. Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process. [Link][23]

-

ResearchGate. Mass spectrometnc analysis for organic boron compounds. [Link][12]

-

Journal of the Chemical Society, Dalton Transactions. Mass spectral studies of organoboron compounds. Part I. Facility of hydrocarbon ion rearrangements in some phenylborolans under electron impact. [Link][13]

-

San Diego State University. 11B NMR Chemical Shifts. [Link][10]

-

ACS Publications. 19F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes. [Link][9]

-

ResearchGate. ¹H‐NMR spectrum of organoboron ester 1 (CDCl3, 400.16 MHz). [Link][7]

-

UC Library Search. Nuclear magnetic resonance spectroscopy of boron compounds. [Link][8]

-

ChemRxiv. Zwitterionic chiral organoboron complexes for overcoming the concentration barrier in protein synthesis. [Link][1]

-

ACS Publications. Mass Spectrometry in Boron Chemistry. [Link][14]

-

Borates Today. The Boron Mass Spectrum: Isotopes, Peaks, And Real-World Applications. [Link][15]

-

MDPI. Single-Crystal X-ray Structure Determination of Tris(pyrazol-1-yl)methane Triphenylphosphine Copper(I) Tetrafluoroborate, Hirshfeld Surface Analysis and DFT Calculations. [Link][20]

-

ResearchGate. Preparation, characterization and application of zwitterionic polymers andmembranes: Current developments and perspective. [Link][2]

-

MDPI. Structures and Synthesis of Zwitterionic Polymers. [Link][3]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. chemscene.com [chemscene.com]

- 6. This compound | 1686150-29-7 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. search.library.ucsf.edu [search.library.ucsf.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 11. Boron NMR [chem.ch.huji.ac.il]

- 12. researchgate.net [researchgate.net]

- 13. Mass spectral studies of organoboron compounds. Part I. Facility of hydrocarbon ion rearrangements in some phenylborolans under electron impact - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. The Boron Mass Spectrum: Isotopes, Peaks, and Real-World Applications | Borates Today [borates.today]

- 16. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 17. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 18. youtube.com [youtube.com]

- 19. X-Ray Crystallography » Cancer Institute » UF Health Cancer Institute » University of Florida [cancer.ufl.edu]

- 20. mdpi.com [mdpi.com]

- 21. This compound | CymitQuimica [cymitquimica.com]

- 22. scispace.com [scispace.com]

- 23. Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. [PDF] Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development | Semantic Scholar [semanticscholar.org]

- 26. mdpi.com [mdpi.com]

- 27. boronmolecular.com [boronmolecular.com]

An In-Depth Technical Guide to Trifluoro(pyrrolidin-1-ium-1-ylmethyl)borate: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of Trifluoro(pyrrolidin-1-ium-1-ylmethyl)borate (CAS Number: 1686150-29-7), a zwitterionic organoboron compound with significant potential in modern synthetic chemistry and drug development. Designed for researchers, medicinal chemists, and process development scientists, this document synthesizes current knowledge on its synthesis, physicochemical properties, and burgeoning applications, with a particular focus on its role as a precursor to valuable pharmacophores.

Introduction: A Novel Building Block in Boron Chemistry

This compound belongs to a class of compounds known as trifluoroborate-iminiums (TIMs). These zwitterionic structures are notable for their stability and serve as valuable intermediates in organic synthesis.[1] Unlike many organoboron reagents, organotrifluoroborates are generally stable to air and moisture, facilitating their handling and storage.[2][3] The unique zwitterionic nature of this compound, with a positively charged pyrrolidinium core and a negatively charged trifluoroborate moiety, imparts distinct solubility and reactivity characteristics.

The primary interest in this and related compounds stems from their utility as precursors to α-aminoboronic acids.[1][4] These motifs are central to the mechanism of action of several successful drugs, most notably the proteasome inhibitors used in cancer therapy.[5][6] This guide will delve into the synthetic pathways to access this compound, its key properties, and the downstream applications that make it a compound of interest for drug development professionals.

Physicochemical Properties

This compound is a solid at room temperature.[7][8][9] Its zwitterionic nature is expected to confer higher solubility in polar solvents. Studies on similar zwitterionic compounds suggest that their solubility can be modulated by factors such as pH and the presence of salts.[10][11][12][13][14]

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

| CAS Number | 1686150-29-7 | [15] |

| Molecular Formula | C₅H₁₁BF₃N | [15] |

| Molecular Weight | 152.95 g/mol | [15] |

| Appearance | Solid | [7][8][9] |

| Purity | ≥97% (commercially available) | [15] |

| Melting Point | 87-104 °C | [9] |

| SMILES | F(F)C[NH+]1CCCC1 | [15] |

| InChI Key | IYJIUAKWLMMDRX-UHFFFAOYSA-O | [8][9] |

While specific, publicly available spectroscopic data for this compound is limited, commercial suppliers indicate the availability of 1H NMR, IR, and MS data.[16] For reference, spectral data for the closely related potassium trifluoro[(pyrrolidin-1-yl)methyl]borate is available and can provide insights into the expected spectral characteristics.[5][17] A comprehensive analysis of various potassium organotrifluoroborates by 1H, 13C, 19F, and 11B NMR has been published, offering valuable reference data for this class of compounds.[18] The 19F NMR, in particular, is a powerful tool for characterizing organotrifluoroborates due to the high sensitivity and natural abundance of the 19F nucleus.[18][19]

Synthesis and Mechanistic Considerations

This compound is synthesized through the reaction of a suitable amine with a potassium acyltrifluoroborate (KAT). This methodology provides a facile and high-yielding route to this class of zwitterionic compounds.[1]

General Synthetic Pathway

The formation of trifluoroborate-iminiums (TIMs) proceeds via the condensation of an amine with a potassium acyltrifluoroborate (KAT). This reaction is typically carried out in a polar aprotic solvent, such as acetonitrile, and can be promoted by an acid. The amine hydrochloride salt can also be used directly.[1]

Caption: General synthesis of this compound.

Step-by-Step Experimental Protocol (Adapted from General Procedures)

The following protocol is an adapted, representative procedure for the synthesis of this compound based on established methods for TIM formation.[1]

-

Preparation of Reactants: To a solution of potassium formyltrifluoroborate (1.0 eq) in acetonitrile (0.5 M), add pyrrolidine (1.2 eq).

-

Acidification: Add a suitable acid, such as hydrochloric acid (1.2 eq, as a solution in dioxane) or acetic acid (1.2 eq), to the reaction mixture.

-

Reaction: Stir the mixture at room temperature for 1-4 hours. The progress of the reaction can be monitored by LC-MS.

-

Work-up and Isolation: Upon completion, the solvent is removed under reduced pressure. The resulting crude product can be purified by trituration with a suitable solvent (e.g., diethyl ether) or by column chromatography on silica gel. The zwitterionic nature of the product often results in good crystallinity, facilitating purification.

The causality behind these steps lies in the acid-catalyzed formation of an iminium ion from the amine and the acyltrifluoroborate. The trifluoroborate anion then acts as the counter-ion, resulting in the stable, zwitterionic product. The use of polar aprotic solvents is crucial for solubilizing the reactants and facilitating the ionic reaction.

Applications in Drug Development

The primary value of this compound in drug development lies in its potential as a stable, easily handleable precursor to α-aminoboronic acids and their derivatives.[1]

Precursor to α-Aminoboronic Acids

α-Aminoboronic acids are a class of compounds with significant biological activity, most notably as inhibitors of serine proteases.[5][6] The boronic acid moiety can form a stable, tetrahedral complex with the catalytic serine residue in the active site of these enzymes, leading to potent inhibition.

This compound can be readily converted to the corresponding α-aminotrifluoroborate through reduction of the iminium moiety. Subsequent hydrolysis of the trifluoroborate yields the desired α-aminoboronic acid.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Organotrifluoroborate - Wikipedia [en.wikipedia.org]

- 3. tcichemicals.com [tcichemicals.com]

- 4. Facile synthesis of α-aminoboronic acids from amines and potassium acyltrifluoroborates (KATs) via trifluoroborate-iminiums (TIMs) - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. Potassium trifluoro[(pyrrolidin-1-yl)methyl]borate(888711-53-3) 1H NMR spectrum [chemicalbook.com]

- 6. Primary trifluoroborate-iminiums enable facile access to chiral α-aminoboronic acids via Ru-catalyzed asymmetric hydrogenation and simple hydrolysis of the trifluoroborate moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. boronmolecular.com [boronmolecular.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. [PDF] Modulating the solubility of zwitterionic poly((3-methacrylamidopropyl)ammonioalkane sulfonate)s in water and aqueous salt solutions via the spacer group separating the cationic and the anionic moieties | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.rsc.org [pubs.rsc.org]

- 15. chemscene.com [chemscene.com]

- 16. This compound(1686150-29-7) 1H NMR [m.chemicalbook.com]

- 17. researchgate.net [researchgate.net]

- 18. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 19. 19F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes - PMC [pmc.ncbi.nlm.nih.gov]

structure elucidation of Trifluoro(pyrrolidin-1-ium-1-ylmethyl)borate

An In-depth Technical Guide to the Structure Elucidation of Trifluoro(pyrrolidin-1-ium-1-ylmethyl)borate

Foreword: The Imperative of Rigorous Structural Analysis

This document is designed for researchers, scientists, and drug development professionals. It eschews a rigid, templated format in favor of a narrative that follows the logical flow of scientific inquiry. We will not merely list procedures; we will delve into the causality behind each experimental choice, demonstrating how a synergistic combination of modern analytical techniques provides a self-validating system for structural confirmation. Our approach is grounded in the principles of Expertise, Experience, and Trustworthiness, ensuring that each step reinforces the next, culminating in an unassailable structural assignment.

Chapter 1: The Initial Hypothesis and Multi-Technique Strategy

The target molecule, this compound, has the molecular formula C₅H₁₁BF₃N and a molecular weight of approximately 152.95 g/mol .[1][3] The name itself implies a zwitterionic structure where a pyrrolidine nitrogen has been quaternized by a methylene group, which in turn is bonded to a trifluoroborate anion. This creates a formal positive charge on the nitrogen and a formal negative charge on the boron, resulting in a neutral overall molecule.

Our primary objective is to confirm this proposed connectivity and three-dimensional arrangement. No single technique can achieve this with absolute certainty. Therefore, we will employ a carefully selected portfolio of analytical methods, where the output of each serves to corroborate the others.

Caption: A logical workflow for structure elucidation.

Chapter 2: Probing Connectivity with Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For a molecule containing boron and fluorine, multinuclear NMR experiments are indispensable.[4] We will utilize ¹H, ¹³C, ¹⁹F, and ¹¹B NMR to build a complete picture of the atomic connections.

Rationale for Multinuclear NMR

-

¹H NMR will define the proton environments of the pyrrolidine and methylene groups.

-

¹³C NMR will identify all unique carbon atoms and provide clues about their electronic environment. The carbon attached to the boron is expected to show characteristic signal broadening due to the quadrupolar nature of the boron nucleus.[5][6]

-

¹⁹F NMR is highly sensitive and specific to the trifluoroborate moiety. The coupling between fluorine and boron provides direct evidence of the B-F bonds.[5][7]

-

¹¹B NMR directly observes the boron nucleus, confirming its coordination state (tricoordinate vs. tetracoordinate) and its substitution pattern through coupling with fluorine.[5][8]

Expected NMR Data Summary

| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Key Information Provided |

| ¹H | ~3.0 - 3.5 | Multiplets | Protons adjacent to the quaternary nitrogen (N-CH₂) |

| ~1.8 - 2.2 | Multiplets | Remaining pyrrolidine ring protons | |

| ~2.5 - 3.0 | Singlet or Broad Singlet | Methylene bridge protons (B-CH₂-N) | |

| ¹³C | ~60 - 70 | Triplet (from N-CH₂) | Pyrrolidine carbons adjacent to nitrogen |

| ~20 - 30 | Triplet (from CH₂) | Remaining pyrrolidine carbons | |

| ~30 - 40 | Broad Singlet | Methylene bridge carbon (B-C H₂-N) | |

| ¹⁹F | ~ -130 to -150 | Quartet (J-coupling to ¹¹B) | Confirms three equivalent F atoms bonded to a B atom |

| ¹¹B | ~ -1 to -5 | Quartet (J-coupling to ¹⁹F) | Confirms tetracoordinate boron bonded to three F atoms |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve ~10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃CN). The choice of solvent is critical as the compound is a salt.

-

¹H NMR Acquisition: Acquire a standard ¹H spectrum. Ensure adequate spectral width to cover all proton signals.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (e.g., 1024 or more) may be necessary to observe the broad signal of the carbon attached to boron.[5]

-

¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. Use an external reference like CF₃CO₂H for chemical shift calibration.[5] Observe the characteristic coupling to the boron isotopes.

-

¹¹B NMR Acquisition: Acquire a proton-decoupled ¹¹B spectrum using an external reference such as BF₃·OEt₂.[5] A modified pulse sequence may be required to improve resolution and observe the ¹¹B-¹⁹F coupling clearly.[5]

-

2D NMR (HSQC/HMBC): Acquire standard HSQC and HMBC spectra to establish ¹H-¹³C single-bond and multiple-bond correlations, respectively. This will be crucial to definitively link the B-CH₂-N protons to their respective carbons and to the pyrrolidine ring system.

Caption: The systematic workflow for NMR-based analysis.

Chapter 3: Confirming Molecular Mass and Formula with Mass Spectrometry (MS)

Mass spectrometry provides the exact mass of the molecule, which is a critical piece of evidence for confirming the molecular formula. For a pre-charged zwitterionic species, "soft" ionization techniques are required to prevent fragmentation and observe the intact molecule.

Rationale for High-Resolution ESI-MS

Electrospray Ionization (ESI) is the method of choice for analyzing polar and charged molecules.[9] It gently transfers ions from solution into the gas phase, minimizing fragmentation. High-Resolution Mass Spectrometry (HRMS), often using a Time-of-Flight (TOF) or Orbitrap analyzer, can measure the mass-to-charge ratio (m/z) to several decimal places. This high accuracy allows for the unambiguous determination of the elemental composition. A key feature to look for is the isotopic pattern of boron: ¹¹B has a natural abundance of ~80.1%, while ¹⁰B is ~19.9%.[8] This results in a characteristic M and M-1 peak pattern in the mass spectrum that is a definitive signature of a boron-containing compound.[10][11]

Expected Mass Spectrometry Data

| Ion | Calculated Exact Mass (m/z) | Information Provided |

| [M+H]⁺ | 154.0958 | Molecular formula confirmation (C₅H₁₂BF₃N⁺) |

| [M+Na]⁺ | 176.0777 | Adduct confirmation (C₅H₁₁BF₃NNa⁺) |

Note: As a zwitterion, the molecule may be observed as its protonated form [M+H]⁺ or as an adduct with cations like Na⁺ present in the system.

Experimental Protocol: ESI-HRMS

-

Sample Preparation: Prepare a dilute solution of the compound (~10-50 µg/mL) in a suitable solvent such as methanol, acetonitrile, or water. A small amount of formic acid may be added to promote protonation for positive ion mode.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire data in positive ion mode over a relevant m/z range (e.g., 100-500).

-

Data Analysis: Analyze the resulting spectrum for the predicted m/z values of the protonated molecule and common adducts. Utilize the instrument's software to calculate the elemental composition from the exact mass and compare it to the theoretical formula. Examine the isotopic pattern to confirm the presence of a single boron atom.

Chapter 4: Vibrational Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. While it does not provide detailed connectivity information like NMR, it serves as an excellent complementary technique to confirm the presence of key structural components.

Rationale for ATR-FTIR

Attenuated Total Reflectance (ATR) is a modern sampling technique that allows for the analysis of solid samples directly with minimal preparation. For this compound, we expect to see characteristic vibrations for the C-H bonds of the alkyl groups, the C-N bond of the ammonium ion, and, most importantly, the B-F bonds of the trifluoroborate anion. The absorption bands for tetrahedral boron compounds are well-documented.[12][13][14]

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Structural Unit |

| 2850 - 3000 | C-H stretch | Pyrrolidine and Methylene CH₂ |

| 1450 - 1480 | C-H bend | Pyrrolidine and Methylene CH₂ |

| 1000 - 1100 | B-F stretch (asymmetric) | BF₃⁻ group |

| 800 - 950 | B-F stretch (symmetric) | BF₃⁻ group |

Experimental Protocol: ATR-FTIR

-

Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean, empty ATR crystal should be recorded and automatically subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and correlate them with the expected functional groups.

Chapter 5: Unambiguous Proof with Single-Crystal X-ray Crystallography

While the combination of NMR, MS, and IR provides an overwhelming body of evidence for the proposed structure, only single-crystal X-ray crystallography can deliver a definitive, three-dimensional model of the molecule as it exists in the solid state.[15][16] This technique provides precise atomic coordinates, from which exact bond lengths, bond angles, and torsional angles can be calculated, offering an unparalleled level of structural detail.

Rationale for X-ray Crystallography

This method is the gold standard for structure determination.[16] By diffracting X-rays off a single, well-ordered crystal, we can generate an electron density map of the molecule.[15] Fitting the known atoms (C, H, B, F, N) into this map resolves their exact positions in space, confirming the zwitterionic nature, the tetrahedral geometry at the boron center, and the conformation of the pyrrolidinium ring.

Caption: The workflow for definitive structure confirmation.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystallization: The most challenging step is often growing a diffraction-quality single crystal.[17] This is typically achieved by slow evaporation of a solvent from a saturated solution of the compound, or by slow diffusion of a non-solvent into a solution. Various solvent systems (e.g., ethanol/ether, acetonitrile/water) should be screened.

-

Data Collection: A suitable crystal is mounted on a goniometer and cooled in a stream of liquid nitrogen to minimize thermal motion. The crystal is then exposed to a monochromatic X-ray beam and rotated, while a detector records the positions and intensities of the diffracted X-rays.[16]

-

Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is built into this map and refined computationally to achieve the best fit with the experimental data.[15]

Conclusion: A Synergistic and Self-Validating Approach

References

-

Weir, C. E., & Schroeder, R. A. (1964). Infrared spectra of the hydrated borates. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 68A(5), 465–487. [Link]

-

Silva, R. O., de Oliveira, B. G., & Menezes, P. H. (2009). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873–878. [Link]

-

Weir, C. E., & Lippincott, E. R. (1961). Infrared Spectra of the Crystalline Inorganic Borates. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 65A(3), 173–183. [Link]

-

Weir, C. E. (1966). Infrared Spectra of the Hydrated Borates. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 70A(2), 153–164. [Link]

-

Takeuchi, Y. (1952). INFRARED ABSORPTION AND STRUCTURES OF BORATE POLYATOMIC IONS. Journal of the Mineralogical Society of Japan, 1(2), 78-89. [Link]

-

Quan, J. T., & Adams, C. E. (1966). The Infrared Spectra of Rubidium Borates of Varying Composition. The Journal of Physical Chemistry, 70(2), 340-346. [Link]

-

Cragg, R. H., Lawson, G., & Todd, J. F. J. (1972). Mass spectral studies of organoboron compounds. Part I. Facility of hydrocarbon ion rearrangements in some phenylborolans under electron impact. Journal of the Chemical Society, Dalton Transactions, (8-9), 878-881. [Link]

-

Park, S., et al. (2024). 19F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes. JACS Au. [Link]

-

San Diego State University. 11B NMR Chemical Shifts. SDSU Chemistry. [Link]

-

Wang, F., et al. (2007). Mass spectrometric analysis for organic boron compounds. Chinese Journal of Analytical Chemistry, 35(1), 134-136. [Link]

-

Schmidt, C., & Steele-MacInnis, M. (2018). Aqueous geochemistry at gigapascal pressures: NMR spectroscopy of fluoroborate solutions. Geochimica et Cosmochimica Acta, 223, 446-457. [Link]

-

Menezes, P. H., et al. (2009). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873-878. [Link]

-

ResearchGate. (n.d.). ¹H‐NMR spectrum of organoboron ester 1 (CDCl3, 400.16 MHz). [Link]

-

University of Sheffield. (n.d.). Boron NMR. ChemPuter. [Link]

-

SpectraBase. (n.d.). TETRAFLUOROBORATE ANION - Optional[19F NMR]. [Link]

-

SpectraBase. (n.d.). TRIFLUOROBORATE - Optional[11B NMR]. [Link]

-

Nöth, H., & Wrackmeyer, B. (1978). Nuclear magnetic resonance spectroscopy of boron compounds. Springer-Verlag. [Link]

-

Magritek. (2018). Boron NMR Spectroscopy. [Link]

-

ResearchGate. (n.d.). (a) HMQC spectrum of potassium trifluoro[(pyrrolidin‐1‐yl)methyl]borate. [Link]

- Solomon, J. J. (1972). Chemical Ionization Mass Spectrometry of Selected Boron Compounds. Cornell University.

-

Shapiro, I., et al. (1961). Mass Spectrometry in Boron Chemistry. Advances in Chemistry, 32, 129-138. [Link]

-

Boron Molecular. (n.d.). trifluoro(pyrrolidinium-1-ylmethyl)borate. [Link]

-

Snell, E. H., & Helliwell, J. R. (2005). X ray crystallography. Journal of the Royal Society of Medicine, 98(12), 569–571. [Link]

-

U.S. Borax. (2023). The Boron Mass Spectrum: Isotopes, Peaks, And Real-World Applications. Borates Today. [Link]

-

Wikipedia. (n.d.). X-ray crystallography. [Link]

-

Chemdad. (n.d.). Potassium trifluoro[(pyrrolidin-1-yl)methyl]borate. [Link]

-

Chemistry LibreTexts. (2022). 7.3: X-ray Crystallography. [Link]

-

Bolte, M. (2010). X-ray and Neutron Diffraction in the Study of Organic Crystalline Hydrates. International Journal of Molecular Sciences, 11(1), 348-372. [Link]

-

Chemistry LibreTexts. (2023). X-ray Crystallography. [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. chemscene.com [chemscene.com]

- 4. search.library.ucsf.edu [search.library.ucsf.edu]

- 5. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Boron NMR Spectroscopy - Magritek [magritek.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. The Boron Mass Spectrum: Isotopes, Peaks, and Real-World Applications | Borates Today [borates.today]

- 12. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 13. Infrared Spectra of the Crystalline Inorganic Borates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Infrared Spectra of the Hydrated Borates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 16. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 17. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to Trifluoro(pyrrolidin-1-ium-1-ylmethyl)borate

For Researchers, Scientists, and Drug Development Professionals

Prepared by a Senior Application Scientist

This guide provides a comprehensive overview of Trifluoro(pyrrolidin-1-ium-1-ylmethyl)borate, a unique zwitterionic organoboron compound. The content herein is structured to deliver not just technical data but also field-proven insights into its chemical nature, handling, and potential utility in modern synthetic and medicinal chemistry, grounded in authoritative references.

Core Identity and Nomenclature

This compound is classified as an organotrifluoroborate, existing as a stable, zwitterionic internal salt. This structure, featuring a negatively charged tetra-coordinated boron atom and a positively charged quaternary ammonium center, imparts distinct physicochemical properties compared to its more common potassium salt counterparts.

Table 1: Compound Identification

| Identifier | Value | Source(s) |

| CAS Number | 1686150-29-7 | [1][2] |

| Molecular Formula | C₅H₁₁BF₃N | [3] |

| Molecular Weight | 152.95 g/mol | [3] |

| Synonyms | (Pyrrolidinium-1-ylmethyl)trifluoroborate internal salt; Borate(1-), trifluoro(1-pyrrolidinylmethyl)-, conjugate acid | [3] |

| InChI Key | IYJIUAKWLMMDRX-UHFFFAOYSA-O | [3] |

| SMILES | F(F)C[NH+]1CCCC1 | [3] |

Physicochemical and Safety Profile

The compound is a solid at room temperature, with handling and storage requiring consideration of its stability and potential hazards.[3]

Table 2: Physicochemical Properties and Safety

| Parameter | Value | Source(s) |

| Physical Form | Solid | [3] |

| Melting Point | 87-104 °C | [3] |

| Purity | ≥97% (Typical) | [1] |

| Storage | Store at 2-8°C, sealed, away from moisture, under inert gas. | [4] |

| Hazard Codes | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [3] |

| Precautionary Codes | P261, P264, P280, P302+P352, P305+P351+P338 | [3] |

Structural Representation

The zwitterionic nature of the molecule is a key feature, differentiating it from simple salts. The intramolecular charge separation influences its solubility, stability, and reactivity.

Caption: Chemical structure of this compound.

Synthesis Strategy (Hypothetical)

Proposed Synthetic Workflow

The key transformation is the reaction of a suitable boronate precursor with pyrrolidine, followed by fluorination and purification to yield the zwitterionic product. This contrasts with methods that produce potassium salts, which require a final cation exchange step.[5][6]

Caption: A proposed workflow for the synthesis of the target zwitterionic compound.

Rationale Behind Experimental Choices

-

Boronic Ester Precursor: Pinacol esters of boronic acids are frequently used as they are generally stable, crystalline solids that are easier to handle and purify than the corresponding free boronic acids.

-

Fluorinating Agent: Potassium hydrogen fluoride (KHF₂) is the standard, cost-effective, and highly efficient reagent for converting boronic acids and esters into their corresponding trifluoroborate salts.[6] The reaction is typically performed in a methanol/water solvent system.

-

Formation of the Zwitterion: The direct output of the KHF₂ reaction is the potassium salt. To obtain the zwitterionic internal salt, the potassium cation must be removed. This could potentially be achieved through techniques like ion-exchange chromatography or by carefully adjusting the pH of the solution to protonate the amine without decomposing the trifluoroborate moiety, inducing precipitation of the neutral zwitterion. This final step is critical and differentiates the synthesis from that of simple trifluoroborate salts.

Applications in Drug Discovery and Development

While direct, published applications of this compound in drug development are not prominent, its structural motifs—the aminomethyl group and the trifluoroborate—are of significant interest in medicinal chemistry. Its utility can be inferred from the well-documented reactivity of closely related analogues, particularly potassium aminomethyltrifluoroborates.

Potential as a Building Block in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern drug discovery, enabling the formation of carbon-carbon bonds to construct complex molecular scaffolds.[7] Organotrifluoroborates are valued as robust and versatile coupling partners in these reactions.[8]

Contextual Insight: Potassium aminomethyltrifluoroborates serve as stable, solid surrogates for challenging or unstable aminomethyl organometallics. They have been successfully used to introduce the aminomethyl group onto various aromatic and heteroaromatic rings—a common structural feature in pharmacologically active molecules.[9]

It is plausible that this compound could function similarly. However, researchers must consider that its zwitterionic nature may alter its solubility and reactivity profile in the catalytic cycle compared to the more commonly used potassium salts. The absence of a potassium cation could influence the crucial transmetalation step with the palladium catalyst. Experimental validation would be required to confirm its efficacy as a coupling partner.

Caption: Generic workflow for a potential Suzuki-Miyaura cross-coupling reaction.

The Role of Fluorine in Medicinal Chemistry

The trifluoroborate moiety introduces fluorine, an element prized in drug design. The incorporation of fluorine can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to its biological target by altering its electronic properties and lipophilicity.[10][11] The BF₃⁻ group serves as a stable and convenient handle for introducing these benefits into a target scaffold.

Conclusion

This compound is a well-characterized compound with defined physicochemical properties. While its direct application in published drug discovery programs is not yet established, its structure is highly relevant. It represents a stable, zwitterionic source of the valuable pyrrolidinomethyl building block. Its potential as a partner in Suzuki-Miyaura cross-coupling reactions, a key technology in pharmaceutical research, is significant, though it requires empirical validation to understand how its unique internal salt structure performs relative to its potassium salt analogues. For synthetic and medicinal chemists, this compound offers an intriguing opportunity to explore new chemical space and potentially novel reactivity patterns.

References

- [No Title] (n.d.).

-

BIOFOUNT. (n.d.). 1686150-29-7|this compound. Retrieved January 6, 2026, from [Link]

-

MySkinRecipes. (n.d.). Electrolyte Additives (7). Retrieved January 6, 2026, from [Link]

- Google Patents. (n.d.). KR101290893B1 - Process for preparing pyrrolidinium salts.

-

White Rose eTheses Online. (n.d.). Synthesis and Suzuki-Miyaura Cross-Coupling of α-Borylated Pyrrolidines. Retrieved January 6, 2026, from [Link]

- Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009.

-

ResearchGate. (2025). Physicochemical Properties of Zwitterionic Drugs in Therapy | Request PDF. Retrieved January 6, 2026, from [Link]

-

ResearchGate. (n.d.). The large scale synthesis of pure imidazolium and pyrrolidinium ionic liquids. Retrieved January 6, 2026, from [Link]

-

ResearchGate. (n.d.). The Many Roles for Fluorine in Medicinal Chemistry. Retrieved January 6, 2026, from [Link]

- Cella, R., et al. (2006). Suzuki-Miyaura cross-coupling reactions of aryl tellurides with potassium aryltrifluoroborate salts. Journal of Organic Chemistry, 71(1), 244-50.

- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-40.

- Molander, G. A., & Shin, I. (2012).

-

National Institutes of Health. (n.d.). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Retrieved January 6, 2026, from [Link]

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved January 6, 2026, from [Link]

-

National Institutes of Health. (n.d.). Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry. Retrieved January 6, 2026, from [Link]

-

National Institutes of Health. (n.d.). Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates. Retrieved January 6, 2026, from [Link]

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved January 6, 2026, from [Link]

Sources

- 1. Chemical Reagents 42 page [m.chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. (Pyrrolidinium-1-ylmethyl)trifluoroborate internal salt | Sigma-Aldrich [sigmaaldrich.com]

- 4. 1686150-29-7|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Suzuki-Miyaura cross-coupling reactions of aryl tellurides with potassium aryltrifluoroborate salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Suzuki-Miyaura cross-coupling reactions of potassium Boc-protected aminomethyltrifluoroborate with aryl and hetaryl mesylates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Trifluoro(pyrrolidin-1-ium-1-ylmethyl)borate: Safety, Handling, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluoro(pyrrolidin-1-ium-1-ylmethyl)borate is a zwitterionic organoboron compound that has emerged as a valuable reagent in modern organic synthesis. As a member of the ammoniomethyltrifluoroborate class of compounds, it serves as a stable, crystalline solid that is easier to handle than many traditional organometallic reagents.[1] Its primary utility lies in its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, providing a direct and efficient route to introduce the pyrrolidinomethyl moiety into aromatic and heteroaromatic scaffolds.[2] This functionality is of significant interest to the pharmaceutical and agrochemical industries, where the incorporation of such motifs can favorably modulate the physicochemical and biological properties of drug candidates.[3][4]

This technical guide provides a comprehensive overview of the safety, handling, synthesis, and applications of this compound, with a focus on providing practical insights for researchers in drug discovery and development.

Chemical and Physical Properties

This compound is an internal salt with a zwitterionic structure. The positively charged pyrrolidinium ring is covalently tethered to a negatively charged trifluoroborate moiety. This unique structure contributes to its stability and distinct reactivity.

| Property | Value | Source(s) |

| Chemical Formula | C₅H₁₁BF₃N | [5][6] |

| Molecular Weight | 152.95 g/mol | [5][6] |

| Appearance | White to off-white solid | [3][5] |

| Melting Point | 87-104 °C | [6] |

| Purity | Typically ≥97% | [7] |

| Storage Temperature | 2-8°C | [8] |

Safety and Handling

While specific toxicological data for this compound is not extensively documented, information from supplier safety data sheets and the known hazards of related organoboron compounds allow for a robust safety assessment. The compound is classified as a skin and eye irritant and may cause respiratory irritation.[6] Therefore, adherence to standard laboratory safety protocols is essential.

Hazard Identification and Personal Protective Equipment (PPE)

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Irritant (Category 2) | GHS07 | Warning | H315: Causes skin irritation. |

| Eye Irritant (Category 2A) | GHS07 | Warning | H319: Causes serious eye irritation. |

| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | GHS07 | Warning | H335: May cause respiratory irritation. |

Recommended Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) should be worn.

-

Skin and Body Protection: A laboratory coat should be worn. Ensure that skin is not exposed.

-

Respiratory Protection: Work in a well-ventilated fume hood. If handling large quantities or if there is a risk of generating dust, a NIOSH-approved respirator may be necessary.

Storage and Stability

This compound should be stored in a tightly sealed container in a cool, dry place. Recommended storage temperatures are between 2-8°C.[8] It is important to protect the compound from moisture, as organotrifluoroborates can be susceptible to slow hydrolysis.[6]

Incompatibilities

Avoid contact with strong oxidizing agents. While generally stable, prolonged exposure to strong acids or bases may lead to decomposition.

Disposal

This compound waste should be treated as hazardous chemical waste.[9] Disposal must be in accordance with local, state, and federal regulations. A common procedure for the disposal of boron compounds involves precipitation as a less soluble salt, followed by disposal as solid waste.[1] For organic residues, incineration by a licensed waste disposal company is often the preferred method.[10] Always consult your institution's environmental health and safety (EHS) office for specific disposal guidelines.

Synthesis and Reactivity

The synthesis of this compound and its congeners has been pioneered by the Molander group. The general approach involves the nucleophilic substitution of a halomethyltrifluoroborate with the desired amine.[2][11]

General Synthesis of Ammoniomethyltrifluoroborates

The synthesis typically proceeds via the reaction of potassium bromomethyltrifluoroborate with the corresponding secondary amine, in this case, pyrrolidine.[2]

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling (Representative)

The following is a representative, generalized protocol for the Suzuki-Miyaura cross-coupling of an aryl bromide with this compound, based on conditions reported for similar substrates. [2]

-

Reaction Setup: In a reaction vial, combine the aryl bromide (1.0 eq), this compound (1.2-1.5 eq), a palladium catalyst (e.g., Pd(OAc)₂ or a pre-catalyst, 2-5 mol%), a suitable phosphine ligand (e.g., SPhos, XPhos, or P(t-Bu)₃, 4-10 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).

-

Solvent Addition: Add a solvent system, typically a mixture of an organic solvent and water (e.g., toluene/water or dioxane/water).

-

Reaction Conditions: Seal the vial and heat the reaction mixture with vigorous stirring at a temperature ranging from 80 to 110 °C for 12-24 hours.

-

Workup: After cooling to room temperature, the reaction mixture is typically diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

Purification: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired arylated pyrrolidine derivative.

Conclusion

This compound is a valuable and versatile reagent for the introduction of the pyrrolidinomethyl group into organic molecules. Its stability, ease of handling, and effectiveness in Suzuki-Miyaura cross-coupling reactions make it an attractive tool for researchers in drug discovery and development. By understanding its properties, adhering to proper safety and handling procedures, and applying optimized reaction protocols, scientists can effectively leverage this reagent to accelerate the synthesis of novel compounds with potential therapeutic applications.

References

- Molander, G. A., & Ham, J. (2006). Synthesis and Cross-Coupling of Secondary Ammoniomethyltrifluoroborates: Rapid and Efficient Access to Secondary Arylmethylamines. Organic Letters, 8(13), 2767-2770.

- Molander, G. A., & Figueroa, R. (2007). Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction. Accounts of chemical research, 40(4), 275–286.

- Molander, G. A., & Cavalcanti, L. N. (2012). Nitrosation of aryl and heteroaryltrifluoroborates with nitrosonium tetrafluoroborate. The Journal of organic chemistry, 77(10), 4473–4482.

-

Crysdot LLC. (n.d.). This compound. Retrieved from [Link]

- Molander, G. A., & Ham, J. (2006).

-

Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

- Molander, G. A., & Raushel, J. (2010). Synthesis of an acyltrifluoroborate and its fusion with azides to form amides. The Journal of organic chemistry, 75(12), 4304–4306.

- Molander, G. A., & Shin, I. (2012). Suzuki-Miyaura cross-coupling reactions of potassium Boc-protected aminomethyltrifluoroborate with aryl and hetaryl mesylates. Organic letters, 14(12), 3138–3141.

- Vyvyan, J. R., Dell, J. A., Ligon, T. J., Motanic, K. K., & Wall, H. S. (2010). Suzuki-Miyaura cross-coupling of 3-pyridyl triflates with 1-alkenyl-2-pinacol boronates. Beilstein journal of organic chemistry, 6, 114.

- Darses, S., & Genet, J. P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical reviews, 108(1), 288–325.

-

Chongqing Chemdad Co., Ltd. (n.d.). Potassium trifluoro[(pyrrolidin-1-yl)methyl]borate. Retrieved from [Link]

-

White Rose eTheses Online. (n.d.). Synthesis and Suzuki-Miyaura Cross-Coupling of α-Borylated Pyrrolidines. Retrieved from [Link]

-

Boron Molecular. (n.d.). trifluoro(pyrrolidinium-1-ylmethyl)borate. Retrieved from [Link]

- National Toxicology Program. (2018). Toxicology and carcinogenesis studies of p-chloro-α,α,α-trifluorotoluene in Sprague Dawley (Hsd:Sprague Dawley SD) rats and B6C3F1/N mice (inhalation studies). National Toxicology Program technical report series, (594), 1–206.

- Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist's toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of medicinal chemistry, 54(10), 3451–3479.

- Molander, G. A., & Ito, T. (2007).

- Molander, G. A., & Jean-Gérard, L. (2012). Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates. The Journal of organic chemistry, 77(20), 9014–9025.

-

Science Ready. (n.d.). Safe Handling & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]

-

Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]

-

University of California, Berkeley. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

Sources

- 1. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]

- 2. Synthesis and Cross-Coupling of Secondary Ammoniomethyltrifluoroborates: Rapid and Efficient Access to Secondary Arylmethylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Potassium trifluoro[(pyrrolidin-1-yl)methyl]borate Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. (Pyrrolidinium-1-ylmethyl)trifluoroborate internal salt | Sigma-Aldrich [sigmaaldrich.com]

- 7. chemscene.com [chemscene.com]

- 8. rtong.people.ust.hk [rtong.people.ust.hk]

- 9. orgsyn.org [orgsyn.org]

- 10. scienceready.com.au [scienceready.com.au]

- 11. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates [organic-chemistry.org]

An In-depth Technical Guide to the Solubility of Trifluoro(pyrrolidin-1-ium-1-ylmethyl)borate in Organic Solvents

This technical guide provides a comprehensive framework for understanding and determining the solubility of Trifluoro(pyrrolidin-1-ium-1-ylmethyl)borate in organic solvents. Recognizing the critical role of solubility data in drug development, process chemistry, and synthetic route optimization, this document outlines the theoretical considerations for this zwitterionic compound and presents detailed, field-proven experimental protocols for its solubility assessment. This guide is intended for researchers, scientists, and drug development professionals who require a robust methodology for characterizing this and similar novel chemical entities.

Introduction to this compound

This compound is an organoboron compound with the chemical formula C₅H₁₁BF₃N and a molecular weight of 152.95 g/mol .[1][2][3] It is classified as an internal salt, indicating a zwitterionic structure where both a positive and a negative formal charge exist within the same molecule. The structure consists of a positively charged pyrrolidinium cation covalently tethered to a negatively charged trifluoroborate anion.

Key Physicochemical Properties:

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 1686150-29-7 | [3] |

| Molecular Formula | C₅H₁₁BF₃N | [1][2][3] |

| Molecular Weight | 152.95 g/mol | [2][3] |

| Physical Form | Solid | [1][2] |

| Melting Point | 87-104 °C |[2] |

Organotrifluoroborate salts are a versatile class of reagents in modern organic synthesis, prized for their stability to air and moisture, which simplifies handling and storage compared to their boronic acid counterparts.[4][5][6] They are frequently employed as nucleophilic partners in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, a cornerstone in the synthesis of complex molecules and active pharmaceutical ingredients (APIs).[4][7][8] The utility of these compounds in constructing molecular frameworks for drug discovery underscores the importance of understanding their fundamental physicochemical properties, particularly solubility.

Theoretical Considerations: The Challenge of Zwitterion Solubility

The zwitterionic nature of this compound is the most critical factor influencing its solubility profile. Zwitterions possess distinct physicochemical properties compared to their neutral or singly charged counterparts.[9][10]

Crystal Lattice Energy: Zwitterionic compounds often exhibit strong intermolecular electrostatic interactions in the solid state, leading to high crystal lattice energy.[10] This high lattice energy must be overcome by the solvation energy for dissolution to occur. Consequently, many zwitterions are poorly soluble in both non-polar and polar solvents.[10]

Solvent Polarity and Hydrogen Bonding:

-

Non-Polar Solvents (e.g., Hexane, Toluene): These solvents have a low capacity to stabilize the separated positive and negative charges of the zwitterion. The energy required to overcome the crystal lattice forces is significantly greater than the energy gained from solvating the molecule, leading to predictably poor solubility.

-

Polar Aprotic Solvents (e.g., Acetonitrile, DMSO, DMF): These solvents possess dipole moments that can solvate the cationic (pyrrolidinium) center. However, their ability to solvate the anionic (trifluoroborate) center may be less effective compared to protic solvents.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can effectively solvate both the cationic and anionic moieties through dipole-ion interactions and hydrogen bonding. The hydroxyl group can act as a hydrogen bond donor to the fluorine atoms of the trifluoroborate and as a hydrogen bond acceptor for any potential interactions with the pyrrolidinium ring protons.

Due to these competing factors, predicting the solubility of a novel zwitterionic compound like this compound is non-trivial and necessitates empirical determination.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The isothermal shake-flask method is a reliable and widely used technique for determining thermodynamic solubility.[11][12] It involves equilibrating an excess of the solid compound with the solvent of interest at a constant temperature until the solution is saturated.

Materials and Equipment

-

This compound (purity ≥97%)

-

Selected organic solvents (HPLC grade or higher)

-

Analytical balance (± 0.1 mg)

-

Scintillation vials or flasks with screw caps

-

Constant temperature incubator/shaker or water bath

-

Syringe filters (0.22 µm, compatible with the chosen solvent)

-

Syringes

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis, ELSD, or MS) or another suitable analytical technique for quantification.

Step-by-Step Methodology

-

Preparation: Add an excess amount of this compound to a pre-weighed vial. The key is to ensure that a solid phase remains after equilibrium is reached. A starting amount of ~20-50 mg in 2-5 mL of solvent is typically sufficient for initial screening.

-

Equilibration: Add a known volume of the selected organic solvent to the vial. Tightly cap the vial and place it in a shaker bath set to a constant temperature (e.g., 25 °C). Allow the mixture to shake for a predetermined period. A 24-hour equilibration is standard, but it is crucial to establish that equilibrium has been reached by taking measurements at multiple time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.[12]

-

Sample Preparation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle.

-

Filtration: Carefully draw a sample from the supernatant using a syringe. It is critical to avoid aspirating any solid particles. Attach a 0.22 µm syringe filter to the syringe and discard the first ~0.5 mL of the filtrate to saturate the filter membrane. Collect the remaining filtrate into a clean, pre-weighed vial.

-

Quantification:

-

Gravimetric Analysis: For solvents with high volatility, a known volume of the filtrate can be evaporated to dryness, and the mass of the residual solid can be measured. This method is straightforward but less sensitive.

-

Chromatographic Analysis (Recommended): Dilute the filtrate with a suitable solvent to a concentration that falls within the linear range of a pre-established calibration curve. Analyze the diluted sample by HPLC or another appropriate analytical method to determine the concentration of this compound.

-

Data Analysis and Reporting

The solubility is typically reported in units of mg/mL, g/L, or mol/L.

Example Data Table:

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | 25 | [Experimental Value] | [Calculated Value] |

| Acetonitrile | 25 | [Experimental Value] | [Calculated Value] |